molecular formula C10H3Cl5 B052927 1,2,3,6,7-Pentachloronaphthalene CAS No. 150224-16-1

1,2,3,6,7-Pentachloronaphthalene

Cat. No. B052927
CAS RN: 150224-16-1
M. Wt: 300.4 g/mol
InChI Key: MKCASBPTHPJCDC-UHFFFAOYSA-N
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Description

1,2,3,6,7-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It has a molecular formula of C10H3Cl5 .


Molecular Structure Analysis

The molecular structure of 1,2,3,6,7-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms attached at the 1, 2, 3, 6, and 7 positions .


Physical And Chemical Properties Analysis

1,2,3,6,7-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor. It has a boiling point of 327-371°C, a melting point of 120°C, and a density of 1.7 g/cm³ .

Scientific Research Applications

  • Isomer Specific Analysis of Tetra- and Pentachloronaphthalene in Fly Ash and Halowax :

    • This study identified all isomers of tetra- and pentachloronaphthalenes, including the 1,2,3,6,7-Pentachloronaphthalene isomer, in fly ash from a municipal waste incinerator and in Halowax 1014. The isomer compositions were different in these two sources, indicating variable environmental distributions of these compounds (Imagawa, Yamashita, & Miyazaki, 1993).
  • The finding of chlorinated dibenzofurans in a Japanese polychlorinated biphenyl sample :

    • This research detected pentachloronaphthalene in a Japanese polychlorinated biphenyl sample, raising concerns about its contribution to environmental pollution and potential health impacts (Roach & Pomerantz, 1974).
  • Improved syntheses and complete characterization of some polychloronaphthalenes :

    • The study reports improved methods for synthesizing polychloronaphthalenes, including 1,2,3,6,7-Pentachloronaphthalene, and provides detailed physicochemical data for these compounds. This research aids in understanding the environmental behavior of polychloronaphthalenes (Auger et al., 1993).
  • 1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,6,7-hexachloronaphthalene - selective retention in rat liver and appearance in wildlife :

    • This research shows that certain isomers closely related to 1,2,3,6,7-Pentachloronaphthalene are selectively retained in rat liver and can be found in environmental samples, highlighting their persistence and potential bioaccumulation (Asplund, Jakobsson, Haglund, & Bergman, 1994).
  • Chlorinated naphthalenes in human adipose tissue from Ontario municipalities :

    • This study reports the presence of chlorinated naphthalenes, including an unidentified pentachloronaphthalene, in human adipose tissue samples, suggesting human exposure and bioaccumulation (Williams, Kennedy, & Lebel, 1993).
  • Tissue distribution and elimination of selected chlorinated naphthalenes :

    • The study investigates the distribution and elimination of penta- and tetrachloronaphthalene in rats, providing insights into the metabolism and excretion patterns of these compounds, which can include 1,2,3,6,7-Pentachloronaphthalene (Kilanowicz, Galoch, & Sapota, 2004).

Safety and Hazards

Exposure to 1,2,3,6,7-Pentachloronaphthalene can cause headaches, lassitude (weakness, exhaustion), dizziness, anorexia, pruritus, acne-form skin eruptions, jaundice, and liver necrosis . It is non-flammable but combustible and gives off irritating or toxic gases in a fire .

properties

IUPAC Name

1,2,3,6,7-pentachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-6-1-4-2-8(13)10(15)9(14)5(4)3-7(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCASBPTHPJCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=CC(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164499
Record name 1,2,3,6,7-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6,7-Pentachloronaphthalene

CAS RN

150224-16-1
Record name Naphthalene, 1,2,3,6,7-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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